

CCT251545 vs other CDK8 inhibitors selectivity

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Compound Focus: **CCT251545**

Cat. No.: S522971

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Quantitative Comparison of CDK8 Inhibitors

The table below summarizes the key biochemical and cellular data for **CCT251545** and a recently reported inhibitor, compound 12.

Inhibitor	Reported CDK8 IC ₅₀	Key Off-Targets (IC ₅₀)	Cellular Activity	In Vivo Profile
CCT251545	6-7 nM (CDK8/CDK19) [1]	GSK3 α (462 nM), GSK3 β (690 nM), PRKCQ (122 nM) [1]	pSTAT1-Ser727 (IC ₅₀ = 9 nM); Anti-proliferative in Wnt-dependent cancer models [2] [1] [3]	Orally bioavailable; demonstrated efficacy in human cancer xenograft models [2] [1]
Compound 12	39.2 \pm 6.3 nM [4]	Information not fully available in search results	Anti-proliferative in AML cells (GC ₅₀ = 20-30 nM); inhibits pSTAT1 and pSTAT5 [4]	Good bioavailability (F = 38.80%); low toxicity in vivo [4]
SEL120-34A	37.2 \pm 2.5 nM (Positive control) [4]	Information not available in search results	Anti-proliferative in AML cells; inhibits pSTAT1 and pSTAT5 [4]	In clinical trials for AML (NCT04021368) [4]

Experimental Protocols for Key Assays

The data in the comparison table were derived from standardized experimental methods. Here are the protocols for the key assays cited.

- **Biochemical Kinase Assays (IC₅₀ Determination)**

- **Purpose:** To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against purified CDK8 enzyme.
- **Method:** A common method is a **reporter displacement assay**. A fluorescently labeled probe binds to the ATP pocket of CDK8, producing a signal. The test compound competes with this probe, and the decrease in signal is measured to determine binding affinity [1]. Alternative assays directly measure the kinase's phosphorylation of a substrate in the presence of the inhibitor [4].

- **Live-Cell Target Engagement (for Selectivity)**

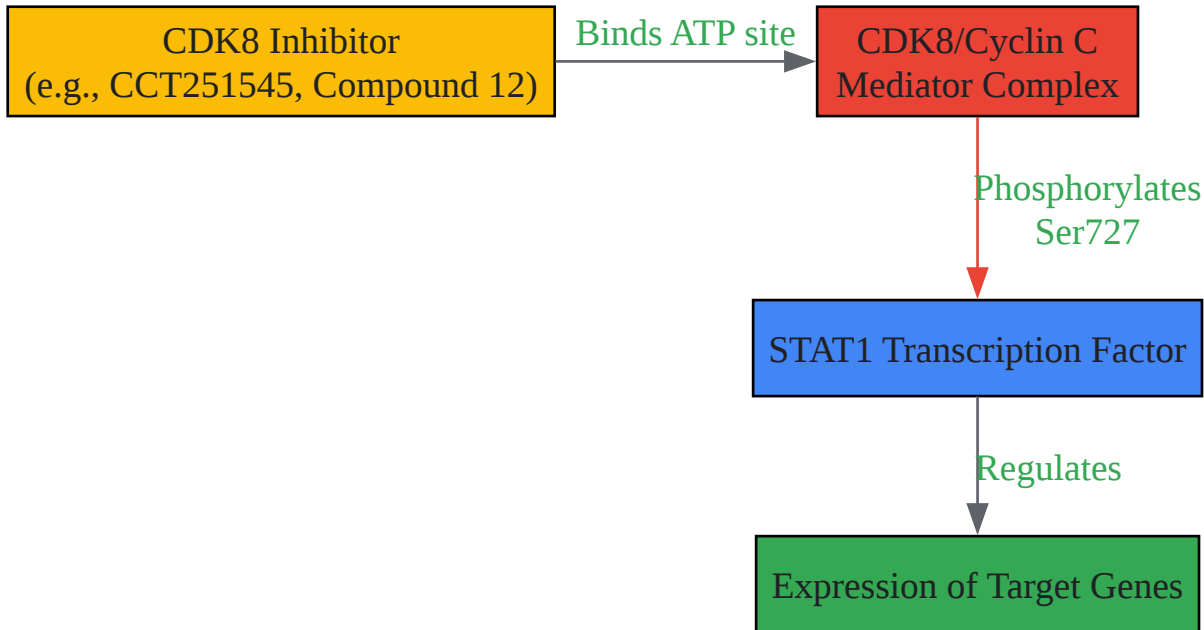
- **Purpose:** To confirm that the inhibitor binds to its intended targets in a physiologically relevant, cellular environment.
- **Method:** This is measured using a **Bioluminescence Resonance Energy Transfer (BRET)** assay. Cells are engineered to express a CDK protein fused to a nanoluciferase enzyme (donor). A cell-permeable, fluorescently tagged probe (acceptor) binds to the CDK, bringing the donor and acceptor close and generating a BRET signal. When a test inhibitor enters the cell and displaces the probe, the BRET signal decreases, allowing for precise calculation of **fractional target occupancy** [5]. This method was critical for validating **CCT251545**'s high selectivity for CDK8/19 in live cells [1].

- **Pharmacodynamic Biomarker Assays**

- **Purpose:** To verify that inhibiting CDK8 in cells has the expected downstream biological effect.
- **Method:** Treat relevant cell lines with the inhibitor and analyze cell lysates via **Western blotting**. The phosphorylation status of known CDK8 targets, most commonly **STAT1 at Ser727**, is assessed. Reduction in pSTAT1-Ser727 is a well-established biomarker for CDK8 kinase inhibition [2] [4] [1].

Mechanisms and Biomarkers in CDK8 Inhibition

CDK8 operates within the Mediator complex to regulate transcription. Inhibition impacts several key signaling pathways, with phosphorylation of STAT1 at Ser727 being a consistent biomarker across multiple studies.



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Interpretation Guide for Researchers

When evaluating these inhibitors for your research, consider the following:

- **CCT251545** is an excellent, well-validated **chemical probe** with extensive data on its selectivity against a wide kinase panel, live-cell target engagement, and in vivo efficacy. It is particularly suited for studies focusing on the **Wnt/ β -catenin pathway** and for validating CDK8/19-specific phenotypes [2] [1].
- **Compound 12** represents a **potent tool for AML research**, showing strong anti-proliferative activity in specific leukemia cell lines and promising in vivo pharmacokinetics. Its selectivity profile against a broad kinome requires further characterization [4].
- **SEL120-34A** is a clinically advanced compound, making it a relevant benchmark, especially for translational cancer research [4].

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